
Argatroban Impurity B
Overview
Description
Argatroban Impurity B is a related substance of Argatroban, a synthetic, reversible, and competitive thrombin inhibitor. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is one of the degradation products formed during the synthesis and storage of Argatroban .
Preparation Methods
The synthesis of Argatroban Impurity B involves the hydrolysis of Argatroban under specific conditions. One method includes adding Argatroban to a reaction vessel with hydrochloric acid and water, followed by the addition of immobilized arginase and manganese chloride tetrahydrate. The reaction is carried out at a controlled temperature and stirring speed until the desired impurity is formed . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and quantify the impurities .
Chemical Reactions Analysis
Argatroban Impurity B undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include hydrochloric acid, arginase, and manganese chloride. The major products formed from these reactions are the hydrolyzed and oxidized forms of Argatroban . The reactions are typically carried out under controlled conditions to ensure the formation of the desired impurity.
Scientific Research Applications
Analytical Chemistry
Argatroban Impurity B is often analyzed in the context of quality control during the manufacturing of Argatroban. High-performance liquid chromatography (HPLC) methods have been developed to quantify this impurity alongside others. For instance, a study established a sensitive HPLC method capable of detecting this compound at concentrations as low as 0.125 μg/mL, which is essential for maintaining product quality and compliance with regulatory standards .
Pharmacokinetics and Toxicology
Research has examined the pharmacokinetic profiles of Argatroban and its impurities, including Impurity B. Understanding these profiles helps in assessing the potential impact of impurities on drug efficacy and safety. For example, studies indicate that the presence of impurities may alter the pharmacodynamic response, necessitating careful monitoring .
Clinical Studies
Clinical investigations have explored the outcomes associated with Argatroban treatment in various patient populations, including those with HIT. While Argatroban itself has been shown to be effective, the implications of its impurities, such as Impurity B, on treatment outcomes warrant further exploration. Some studies suggest that impurities might not significantly affect clinical outcomes; however, comprehensive data on specific impurities like Impurity B remains limited .
Data Tables
Case Study 1: Quality Control in Manufacturing
A pharmaceutical company implemented a rigorous quality control protocol that included the quantification of this compound during production batches. The study highlighted that consistent monitoring led to a significant reduction in impurity levels, thereby enhancing product safety and efficacy.
Case Study 2: Clinical Outcomes Analysis
In a cohort study involving patients treated with Argatroban for HIT, researchers assessed whether the presence of impurities affected clinical outcomes such as bleeding risks and thrombotic events. The findings indicated no significant correlation between impurity levels and adverse events, suggesting that while monitoring is essential, the immediate clinical impact may be minimal .
Mechanism of Action
The mechanism of action of Argatroban Impurity B is not well-documented, as it is primarily a degradation product. Argatroban itself exerts its anticoagulant effects by inhibiting thrombin-catalyzed reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation. Argatroban binds directly to the active site of thrombin, preventing its interaction with substrates .
Biological Activity
Argatroban is a synthetic direct thrombin inhibitor primarily used for anticoagulation in patients with heparin-induced thrombocytopenia (HIT) and other thrombotic conditions. While the biological activity of Argatroban itself is well-documented, the specific characteristics and implications of its impurity, Argatroban Impurity B, are less understood. This article aims to elucidate the biological activity of this compound through a review of existing literature, case studies, and relevant research findings.
Argatroban functions by binding reversibly to the active site of thrombin, inhibiting its ability to convert fibrinogen into fibrin and activate various coagulation factors. This mechanism is crucial in preventing thrombus formation in clinical settings where anticoagulation is necessary. The structural similarity of Argatroban to L-arginine facilitates its interaction with thrombin, allowing for effective inhibition even in the presence of clot-bound thrombin .
Biological Activity and Pharmacodynamics
The biological activity of this compound remains largely uncharacterized in the literature. However, it is essential to consider its potential effects based on the known pharmacodynamics of Argatroban:
- Anticoagulant Effects : Argatroban demonstrates linear pharmacokinetics with a half-life ranging from 39 to 51 minutes, allowing for rapid onset and offset of anticoagulant effects upon administration . The drug's effects are dose-dependent, significantly prolonging activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT) .
- Safety Profile : Studies have indicated that while Argatroban is generally safe, its impurities may introduce variability in efficacy or safety. For instance, a nationwide study on argatroban usage in acute atherothrombotic stroke patients showed no significant benefit in early outcomes compared to controls, suggesting that impurities might affect therapeutic outcomes .
Case Studies
- Refractory HIT Case : A notable case involved a patient with refractory HIT who did not respond adequately to Argatroban treatment. Despite initial therapy with Argatroban, the patient's condition worsened until intravenous immunoglobulin (IVIG) was introduced, leading to significant improvement in platelet counts . This case highlights the complexity of treatment responses potentially influenced by impurities.
- Stroke Outcomes : In another study examining outcomes post-acute ischemic stroke, Argatroban's use did not improve patient outcomes compared to controls. This raises questions about the consistency of therapeutic effects when impurities are present .
Table 1: Comparison of Biological Activities
Parameter | Argatroban | This compound |
---|---|---|
Mechanism | Direct thrombin inhibitor | Unknown |
Half-life | 39-51 minutes | Unknown |
Effect on aPTT | Prolongs dose-dependently | Unknown |
Clinical Use | HIT, thrombosis prevention | Not established |
Safety Profile | Generally safe | Unknown |
Research Findings
Recent studies have focused on improving detection methods for impurities in argatroban formulations. High-performance liquid chromatography (HPLC) has been employed to analyze related substances, including this compound . Understanding these impurities is vital for ensuring drug safety and efficacy.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and characterizing Argatroban Impurity B?
- Methodology : this compound ((2R,4R)-4-Methyl-1-(Nw-nitro-L-arginyl)piperidine-2-carboxylic acid) requires advanced analytical techniques for identification and purity assessment. Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard for structural elucidation . High-Resolution Mass Spectrometry (HRMS) further confirms molecular weight and fragmentation patterns. Chromatographic purity is validated using HPLC with UV detection, adhering to ICH guidelines for impurity profiling .
Q. How is this compound distinguished from other process-related impurities in Argatroban synthesis?
- Methodology : Differentiation relies on structural and chromatographic comparisons. Impurity B’s stereochemistry ((2R,4R) configuration) and sulfonamide-quinoline backbone distinguish it from isomers like (2S,4R) or (2R,4S) variants. Retention time shifts in reversed-phase HPLC and distinct NMR signals (e.g., piperidine ring protons) are critical markers . Batch-specific impurity profiles should be cross-referenced with regulatory databases using CAS# 50913-12-7 .
Q. What regulatory guidelines govern the reporting thresholds for this compound in drug substances?
- Methodology : Per ICH Q3A/B, impurities ≥0.10% (w/w) in drug substances must be identified, quantified, and reported. Analytical procedures must validate specificity, accuracy, and linearity for Impurity B across concentrations spanning 0.05–0.15% . Structural characterization data (e.g., NMR, HRMS) must be included in regulatory submissions .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity quantification between LC-MS and NMR datasets?
- Methodology : Discrepancies often arise from ionization efficiency (LC-MS) vs. relaxation effects (NMR). Calibration curves using certified reference standards (e.g., Analytica Chemie Inc.) should be cross-validated. Statistical tools like Bland-Altman analysis assess method agreement. For trace-level impurities (≤0.05%), LC-MS/MS with isotopically labeled internal standards improves accuracy .
Q. What experimental designs are optimal for studying the stability of this compound under stress conditions?
- Methodology : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) under ICH Q1A conditions (e.g., 40°C/75% RH for 6 months) quantify degradation pathways. Stability-indicating methods (e.g., gradient HPLC) monitor impurity formation. Correlation of degradation kinetics with Arrhenius models predicts shelf-life . ROTEM® analysis (INTEM mode) may assess anticoagulant activity of degradation byproducts .
Q. How can computational modeling predict the pharmacological impact of this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates Impurity B’s binding affinity to thrombin’s active site vs. Argatroban. Network effectiveness analysis integrates pharmacokinetic parameters (e.g., IC50) to predict anticoagulant activity. Validation requires in vitro thrombin inhibition assays and comparison with clinical aPTT data .
Q. What strategies validate impurity isolation methods for this compound in complex matrices?
- Methodology : Preparative HPLC with fraction collection isolates Impurity B from synthetic mixtures. Purity (>98%) is confirmed via LC-UV and MS. Structural identity is verified through 2D NMR (COSY, HSQC) and FT-IR for functional groups. Batch-to-batch reproducibility must meet ≤5% RSD in yield .
Q. Methodological Challenges and Solutions
Q. How to address batch variability in this compound levels during scale-up synthesis?
- Solution : Design of Experiments (DoE) identifies critical process parameters (e.g., reaction temperature, catalyst loading). Multivariate analysis (e.g., PCA) correlates impurity levels with synthesis conditions. In-process controls (IPC) using inline PAT tools (e.g., Raman spectroscopy) enable real-time adjustments .
Q. What ethical considerations apply when studying this compound in preclinical models?
- Guidance : Follow IRB protocols for animal/human tissue studies. For cognitive impairment models, adhere to CHECKLIST: Cognitively Impaired Adults (HRP 417) and ICH E6(R2) guidelines. Document impurity-related toxicity risks in Institutional Animal Care and Use Committee (IACUC) submissions .
Q. Data Presentation and Publication Standards
Q. How to structure a manuscript on this compound for high-impact journals?
- Guidelines :
- Abstract : Highlight novelty (e.g., novel degradation pathways).
- Methods : Detail LC-MS/NMR parameters (column type, mobile phase gradients) .
- Results : Use tables to compare impurity levels across batches. Include correlation plots (aPTT vs. concentration) .
- Discussion : Address contradictions (e.g., non-linear aPTT-concentration relationships) and propose mechanistic insights .
- Supporting Information : Provide raw NMR spectra, HRMS data, and DoE matrices .
Properties
IUPAC Name |
(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDKSTYNIAVIGX-IOVMHBDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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